molecular formula C5H5N3O4 B1217060 2-Methyl-1,4-dinitropyrrole CAS No. 75142-42-6

2-Methyl-1,4-dinitropyrrole

Cat. No.: B1217060
CAS No.: 75142-42-6
M. Wt: 171.11 g/mol
InChI Key: CAMLSTGUJYUCDX-UHFFFAOYSA-N
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Description

2-Methyl-1,4-dinitropyrrole is a heterocyclic compound with the molecular formula C5H5N3O4 It is characterized by the presence of two nitro groups attached to the pyrrole ring at positions 1 and 4, and a methyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-dinitropyrrole typically involves the nitration of 2-methylpyrrole. One common method is the reaction of 2-methylpyrrole with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired positions on the pyrrole ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,4-dinitropyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 2-Methyl-1,4-diaminopyrrole.

    Substitution: Various substituted pyrroles depending on the nucleophile used.

    Oxidation: 2-Carboxy-1,4-dinitropyrrole.

Scientific Research Applications

2-Methyl-1,4-dinitropyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-dinitropyrrole is primarily related to its ability to undergo electrophilic and nucleophilic reactions. The nitro groups make the compound an electron-deficient species, which can readily participate in reactions with nucleophiles. Additionally, the presence of the nitro groups can influence the compound’s reactivity and interactions with biological targets, potentially leading to its antimicrobial and antifungal activities .

Comparison with Similar Compounds

    2-Methyl-3,5-dinitropyrrole: Similar structure but with nitro groups at different positions.

    2-Ethyl-1,4-dinitropyrrole: Similar structure with an ethyl group instead of a methyl group.

    1,4-Dinitropyrrole: Lacks the methyl group at position 2.

Uniqueness: The presence of the methyl group at position 2 can affect the compound’s steric and electronic properties, making it distinct from other nitropyrrole derivatives .

Properties

IUPAC Name

2-methyl-1,4-dinitropyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-4-2-5(7(9)10)3-6(4)8(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMLSTGUJYUCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226114
Record name 2-Methyl-1,4-dinitropyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75142-42-6
Record name 2-Methyl-1,4-dinitropyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075142426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC325320
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-1,4-dinitropyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-1,4-DINITROPYRROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGL27UH79H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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